Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate
Description
This compound is a triazolo-pyrimidine derivative characterized by a [1,2,4]triazolo[4,3-c] annelated pyrimidine core, a tert-butyl carboxylate group at position 6, and an amino substituent at position 2.
Properties
IUPAC Name |
tert-butyl 3-amino-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDJSXTXCSZKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate typically involves multi-component reactions. One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its short reaction times, high yields, and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Triazolo-Pyrimidine Derivatives
Tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
- Key Difference: Bromine substituent at position 3 instead of amino.
- Impact: The bromo group increases molecular weight (303.17 vs. ~265 for the amino analog) and alters reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Spectral Data : Bromine’s electronegativity may downfield-shift adjacent proton signals in NMR, similar to trends observed in triazolo[4,3-c]pyrimidine derivatives (e.g., C3-H in compound 7: δ ~8.5 ppm) .
Tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Key Difference : Pyrido[4,3-d]pyrimidine core instead of triazolo[4,3-c]pyrimidine.
- The amino group at position 2 may engage in distinct hydrogen-bonding interactions compared to position 3 in the target compound .
Annelation Isomerism: [4,3-c] vs. [1,5-c] Derivatives
Photophysical Properties
- [1,2,4]Triazolo[4,3-c]quinazolines (e.g., compounds 4a–4f): Absorption maxima at 312–328 nm. Ethyl substituents induce hypsochromic shifts due to steric twisting of biphenyl moieties .
- [1,2,4]Triazolo[1,5-c]quinazolines (e.g., compounds 5a–5f): Red-shifted absorption (340–375 nm) due to extended π-conjugation. Substituent effects are less pronounced .
- Relevance to Target Compound : The [4,3-c] annelation in the target compound likely results in shorter conjugation pathways compared to [1,5-c] isomers, affecting UV-Vis profiles and electronic transitions.
NMR Spectral Trends
Core Heterocycle Modifications
Pyrido[4,3-d]pyrimidine Derivatives (e.g., tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate)
- Structural Difference : Pyrido-pyrimidine core lacks the triazole ring, reducing nitrogen density.
- Impact : Lower hydrogen-bonding capacity and altered metabolic stability. Chlorine substituents enhance electrophilicity, enabling nucleophilic substitution reactions .
Spiro and Fused Derivatives (e.g., tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4′-piperidine]-1′-carboxylate)
Comparative Data Tables
Table 1: Structural and Spectral Comparison of Selected Derivatives
Biological Activity
Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate (CAS: 2102412-28-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that this compound exhibits several mechanisms of action:
- COX Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies demonstrated IC50 values suggesting potent COX-2 inhibition compared to standard drugs like celecoxib .
- Antioxidant Activity : The compound has been reported to possess antioxidant properties, which contribute to its potential in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : In vivo studies have indicated that the compound reduces inflammation in models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests .
Biological Activity Overview
| Activity Type | Mechanism/Target | IC50 Values | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme inhibition | 10.50 - 42 μM | |
| Antioxidant | Free radical scavenging | Not specified | |
| Anti-inflammatory | In vivo models | 0.04 ± 0.09 μmol |
Case Study 1: Anti-inflammatory Properties
In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, this compound was evaluated alongside established anti-inflammatory agents. The results highlighted its effectiveness in reducing inflammation markers in animal models.
Case Study 2: COX Selectivity
A comparative analysis was conducted to evaluate the selectivity of this compound against COX-1 and COX-2 enzymes. The findings revealed a significant selectivity towards COX-2 with an enhanced safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
